
3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is an organic compound with the molecular formula C8H13BrO5. It is a derivative of succinic acid, featuring both bromine and hydroxyl functional groups. This compound is often used as an intermediate in various chemical syntheses due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to maintain the integrity of the hydroxyl group.
Industrial Production Methods
On an industrial scale, the production of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are meticulously controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of diethyl 2-bromo-3-oxosuccinate.
Reduction: Formation of diethyl 3-hydroxysuccinate.
Applications De Recherche Scientifique
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds, particularly enzyme inhibitors.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-bromo-3-oxosuccinate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Diethyl 3-hydroxysuccinate: Lacks the bromine atom, making it less reactive in substitution reactions.
Diethyl 2-bromo-3-methylsuccinate: Contains a methyl group instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to the presence of both bromine and hydroxyl functional groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis, offering pathways to a wide range of derivatives.
Propriétés
Formule moléculaire |
C9H15BrO5 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
diethyl (2S,3S)-3-bromo-2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C9H15BrO5/c1-4-14-7(11)6(10)9(3,13)8(12)15-5-2/h6,13H,4-5H2,1-3H3/t6-,9-/m1/s1 |
Clé InChI |
IFVKLRMOYYUUFX-HZGVNTEJSA-N |
SMILES isomérique |
CCOC(=O)[C@H]([C@](C)(C(=O)OCC)O)Br |
SMILES canonique |
CCOC(=O)C(C(C)(C(=O)OCC)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



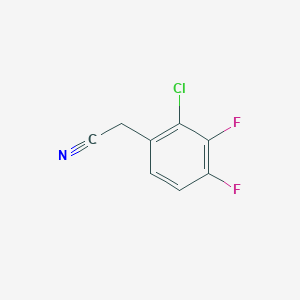

acetic acid](/img/structure/B12327414.png)

![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide](/img/structure/B12327423.png)
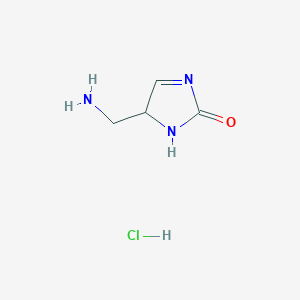
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B12327432.png)
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12327440.png)
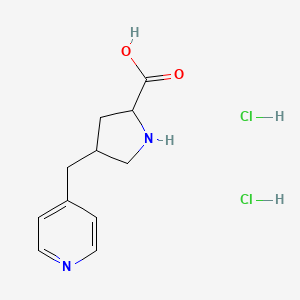
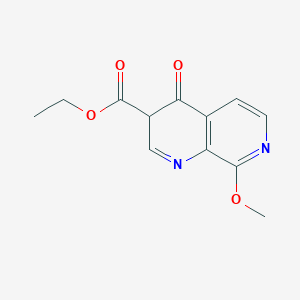
![isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B12327466.png)
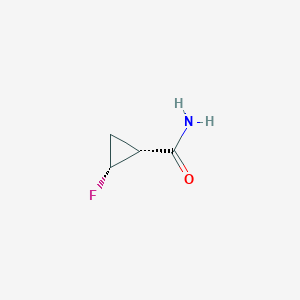
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-](/img/structure/B12327481.png)
